molecular formula C11H10BrN3O B7499669 N-(3-bromophenyl)-2-pyrazol-1-ylacetamide

N-(3-bromophenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7499669
M. Wt: 280.12 g/mol
InChI Key: KZOXNLFDTXOAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-pyrazol-1-ylacetamide, also known as BPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAA belongs to the class of pyrazolylacetamide derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has also been found to reduce oxidative stress and protect against neurodegeneration. In addition, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments, including its high purity and yield. It is also relatively easy to synthesize compared to other compounds. However, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using N-(3-bromophenyl)-2-pyrazol-1-ylacetamide.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide and its derivatives. Further studies are also needed to explore the potential applications of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide in other areas, such as cardiovascular disease and metabolic disorders. Overall, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has great potential for scientific research and warrants further investigation.

Synthesis Methods

N-(3-bromophenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process starting from 3-bromobenzaldehyde and 2-pyrazoline. The first step involves the condensation of 3-bromobenzaldehyde with 2-pyrazoline to form N-(3-bromophenyl)-2-pyrazoline. This intermediate is then reacted with acetic anhydride to produce N-(3-bromophenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(3-bromophenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOXNLFDTXOAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.